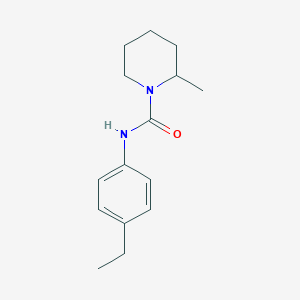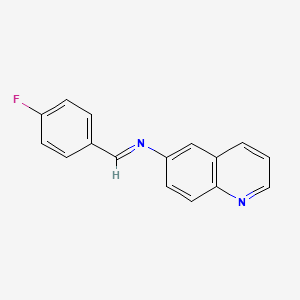![molecular formula C21H28N6O2 B5490379 N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPPA is a piperazinecarboxamide derivative that has shown promising results in various scientific studies. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood. However, studies have suggested that N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and dihydroorotate dehydrogenase (DHODH). CDK2 is a key regulator of cell cycle progression, and its inhibition can result in cell cycle arrest and apoptosis. DHODH is an enzyme involved in the de novo synthesis of pyrimidine nucleotides, and its inhibition can lead to the depletion of intracellular pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Moreover, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to be highly potent against various cancer cell lines and viruses, making it a promising candidate for further development. Moreover, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has low toxicity, which is important for its potential use in clinical applications. However, the limitations of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide include its poor solubility in water and its instability under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for the research on N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, including its optimization as a therapeutic agent, its evaluation in animal models, and its clinical development. Further optimization of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can be done by modifying its chemical structure to improve its solubility and stability. Moreover, the efficacy and safety of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can be evaluated in animal models to determine its potential use in clinical applications. Additionally, the clinical development of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can be explored for its use as an anticancer agent, antifungal agent, and antiviral agent.
Conclusion:
In conclusion, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a promising chemical compound that has shown potential as a therapeutic agent in various scientific studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can lead to its optimization as a therapeutic agent and its potential use in clinical applications.
合成法
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can be synthesized using different methods, including the reaction of 4-(2-amino-4-pyrimidinyl)piperazine with 3-ethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(2-amino-4-pyrimidinyl)piperazine with 3-ethylbenzoyl isocyanate. The purity and yield of N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has shown promising results in various scientific studies, including its application as an anticancer agent, antifungal agent, and antiviral agent. In one study, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide was found to have antifungal activity against Candida albicans. Moreover, N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the replication of hepatitis C virus and dengue virus.
特性
IUPAC Name |
N-(3-ethylphenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-4-3-5-18(16-17)23-21(28)27-10-8-25(9-11-27)19-6-7-22-20(24-19)26-12-14-29-15-13-26/h3-7,16H,2,8-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZXLFOZIKZBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)
![2-cyano-3-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]acrylamide](/img/structure/B5490311.png)


![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)

![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)

![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
